Hdac/nampt-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac/nampt-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and nicotinamide phosphoribosyltransferase (NAMPT). This compound has shown significant potential in cancer treatment due to its ability to inhibit two critical enzymes involved in cellular metabolism and gene expression regulation .
準備方法
The synthesis of Hdac/nampt-IN-1 involves structure-based drug design, chemical synthesis, and biological analysis. . The industrial production methods for this compound are not extensively documented, but it typically involves multi-step organic synthesis under controlled conditions.
化学反応の分析
Hdac/nampt-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure, enhancing its stability and efficacy.
科学的研究の応用
Hdac/nampt-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of HDAC and NAMPT enzymes, providing insights into enzyme regulation and inhibition mechanisms.
Biology: The compound is used to investigate cellular metabolism and gene expression regulation, particularly in cancer cells.
Industry: The compound is used in the development of new therapeutic agents targeting HDAC and NAMPT enzymes.
作用機序
Hdac/nampt-IN-1 exerts its effects by inhibiting both HDAC and NAMPT enzymes. HDACs are involved in the regulation of gene expression through epigenetic modifications, while NAMPT plays a crucial role in maintaining cellular metabolism by regulating nicotinamide adenine dinucleotide (NAD) levels. By inhibiting these enzymes, this compound disrupts cellular metabolism and gene expression, leading to apoptosis and reduced tumor growth .
類似化合物との比較
Hdac/nampt-IN-1 is unique due to its dual inhibitory activity against both HDAC and NAMPT enzymes. Similar compounds include:
FK866: A specific NAMPT inhibitor with significant anti-tumor efficacy.
CHS828: Another NAMPT inhibitor used in cancer therapy.
OT-82: A NAMPT inhibitor with promising preclinical results. This compound stands out due to its ability to target both HDAC and NAMPT, providing a more comprehensive approach to cancer treatment.
特性
分子式 |
C19H21N5O2 |
---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-8-22-24-18(25)14-5-3-13(4-6-14)11-21-19(26)17-10-15-12-20-9-7-16(15)23-17/h3-7,9-10,12,22-23H,2,8,11H2,1H3,(H,21,26)(H,24,25) |
InChIキー |
AAJJDOFESDDARD-UHFFFAOYSA-N |
正規SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。